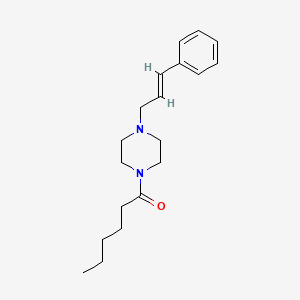

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a phenylprop-2-enyl group and a hexanone chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

The synthesis of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable phenylprop-2-enyl halide.

Attachment of the Hexanone Chain: The final step involves the attachment of the hexanone chain through a condensation reaction with a hexanone derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Aplicaciones Científicas De Investigación

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one can be compared with other similar compounds, such as:

1-(4-(3-Phenylprop-2-enyl)piperazinyl)butan-1-one: This compound has a shorter butanone chain, which may affect its chemical properties and biological activities.

1-(4-(3-Phenylprop-2-enyl)piperazinyl)octan-1-one: With a longer octanone chain, this compound may exhibit different solubility and reactivity characteristics.

1-(4-(3-Phenylprop-2-enyl)piperazinyl)pentan-1-one: This compound has a pentanone chain, providing a balance between the butanone and hexanone derivatives in terms of properties and applications.

The uniqueness of this compound lies in its specific chain length and substitution pattern, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one is a synthetic organic compound recognized for its potential biological activities. This compound features a piperazine ring substituted with a phenylprop-2-enyl group and a hexanone chain, positioning it as a candidate for various pharmacological applications. Research into its biological activity has revealed promising results, particularly in the areas of neuropharmacology, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O

- Molecular Weight : 300.44 g/mol

- CAS Number : 433978-02-0

The unique structure of this compound contributes to its diverse biological activities. The piperazine moiety is often associated with various pharmacological effects, which may be enhanced by the presence of the phenylprop-2-enyl group.

Biological Activity Overview

This compound has been investigated for several biological activities:

1. Neuropharmacological Activity

- Studies suggest that compounds with similar structures exhibit anxiolytic and antidepressant-like effects. For instance, related piperazine derivatives have been shown to interact with the serotonergic system and GABAA receptors, indicating potential for treating anxiety and depression .

2. Antimicrobial Properties

- The compound's structural characteristics may confer antimicrobial activity, akin to other piperazine derivatives that have demonstrated efficacy against various pathogens. Research indicates that modifications in the piperazine structure can significantly influence antibacterial and antifungal properties .

3. Anticancer Potential

- Preliminary studies suggest that compounds related to this compound may possess anticancer properties. The presence of the α,β-unsaturated carbonyl group in similar compounds has been linked to antiproliferative effects against cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Receptor Interaction : It may act on various neurotransmitter receptors, modulating their activity and influencing neurochemical pathways associated with mood regulation.

- Enzymatic Modulation : The compound could inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-(3-Phenylprop-2-enyl)piperazinyl)butan-1-one | Shorter butanone chain | Potentially reduced bioactivity due to shorter chain |

| 1-(4-(3-Phenylprop-2-enyl)piperazinyl)octan-1-one | Longer octanone chain | Increased lipophilicity may enhance membrane permeability |

| 1-(4-(3-PHENYLPROP-2-ENYL)piperazinyl)pentan-1-one | Intermediate pentanone chain | Balances properties between butanone and hexanone derivatives |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anxiolytic Effects : In animal models, related compounds have shown significant anxiolytic effects when administered at specific doses, supporting further exploration of this compound's potential in treating anxiety disorders .

- Antimicrobial Testing : Laboratory tests have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into their clinical applications .

- Anticancer Studies : Initial in vitro studies demonstrate that compounds with similar structural motifs can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Propiedades

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-2-3-5-12-19(22)21-16-14-20(15-17-21)13-8-11-18-9-6-4-7-10-18/h4,6-11H,2-3,5,12-17H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPVHDHJQNNMBW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.